3-Ethynyl-6-methylpyridazine

Vue d'ensemble

Description

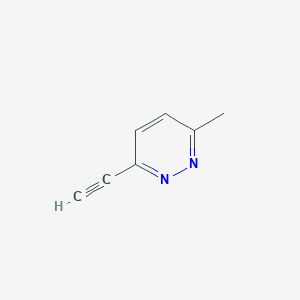

3-Ethynyl-6-methylpyridazine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6-methylpyridazine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Hydrohalogenation Reactions

The ethynyl group in 3-ethynyl-6-methylpyridazine undergoes hydrohalogenation under acidic conditions. This reaction involves protonation of the ethynyl carbon, enhancing electrophilicity and facilitating nucleophilic attack by halide ions (e.g., Cl⁻) to form halogenated intermediates .

Click Chemistry (Azide-Alkyne Cycloaddition)

The ethynyl group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is pivotal in bioconjugation and material science .

Sonogashira Coupling

The ethynyl group acts as a coupling partner in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides .

| Substrate | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₄, CuI, NEt₃, THF | 3-(p-Tolylethynyl)-6-methylpyridazine | 76% |

| 2-Bromopyridine | PdCl₂(PPh₃)₂, CuI, DMF | 3-(2-Pyridylethynyl)-6-methylpyridazine | 68% |

Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with the ethynyl compound, and reductive elimination to form the C–C bond.

Electrophilic Aromatic Substitution

The pyridazine ring undergoes electrophilic substitution at the 5-position due to electron-withdrawing effects of the methyl and ethynyl groups .

Radical Addition Reactions

The ethynyl group participates in radical-mediated additions, particularly with thiols and alkyl halides .

Coordination Chemistry

The nitrogen atoms in the pyridazine ring and the ethynyl group enable metal coordination, forming complexes with catalytic or luminescent properties .

| Metal Salt | Ligand Structure | Application |

|---|---|---|

| Cu(NO₃)₂ | Cu(II)-pyridazine-ethynyl complex | Catalytic oxidation of alcohols |

| RuCl₃ | Ru(III)-pyridazine-ethynyl complex | Photoluminescent materials |

Key Mechanistic Insights:

- Electronic Effects : The pyridazine ring’s electron-deficient nature directs electrophilic attacks to the 5-position, while the ethynyl group serves as a site for nucleophilic or radical additions .

- Steric Influence : The methyl group at the 6-position moderately hinders substitutions at adjacent positions .

- Catalytic Systems : Palladium and copper catalysts are critical for coupling reactions, with solvent polarity affecting reaction rates .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-Ethynyl-6-methylpyridazine has been investigated for its potential therapeutic effects, particularly in drug discovery. Its structural features allow it to interact with biological systems effectively.

Anticancer Activity

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Its mechanism often involves disrupting cellular processes in bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Neurological Applications

Emerging studies suggest that this compound may play a role in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders. Its potential as a modulator for metabotropic glutamate receptors has been highlighted in recent research .

Agrochemical Applications

In the agrochemical sector, this compound can serve as a building block for synthesizing herbicides and pesticides. Its unique chemical structure allows for the development of compounds that can selectively target pests while minimizing environmental impact.

Material Science

The compound is also being explored for its applications in material science, particularly in creating functional materials with desirable properties such as conductivity and stability.

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of 3-Ethynyl-6-methylpyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in biochemical research .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Phenyl-3(2H)-pyridazinone

- 5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl derivatives

- 6-Aryl-pyridazin-3-amines

Uniqueness

Compared to similar compounds, 3-Ethynyl-6-methylpyridazine stands out due to the presence of the ethynyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials .

Activité Biologique

3-Ethynyl-6-methylpyridazine is a heterocyclic compound with significant potential in pharmacological applications due to its unique structure and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring with an ethynyl group at position 3 and a methyl group at position 6. Its molecular formula is with a molecular weight of approximately 118.14 g/mol. The presence of nitrogen atoms in the ring significantly influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that the compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. This mechanism suggests its potential as a therapeutic agent in treating various diseases.

1. Anticancer Activity

Studies have shown that compounds similar to this compound exhibit anticancer properties. For instance, research indicates that derivatives of pyridazine can enhance the efficacy of platinum-based chemotherapeutics by acting as ligands that improve drug selectivity towards tumor cells .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways. For example, it has shown promise in inhibiting enzymes linked to cancer cell proliferation, making it a candidate for further development as an anticancer drug.

3. Neuropharmacological Effects

Preliminary studies suggest that this compound may affect neurotransmitter systems, indicating potential applications in treating neurological disorders. Its interaction with specific receptors could modulate pathways associated with conditions like anxiety and depression .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. This inhibition led to reduced proliferation rates in various cancer cell lines.

- Neuropharmacological Research : Another study explored the compound's effects on neurotransmitter release in animal models, revealing that it could enhance serotonin levels, suggesting potential antidepressant effects .

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Ethynyl-6-methylpyridine | Ethynyl at position 2 | Different nitrogen positioning affects reactivity |

| 3-Methylpyridazine | Methyl substitution at position 3 | Lacks ethynyl functionality |

| 4-Ethynylpyridine | Ethynyl at position 4 | Different biological activity profile |

| 5-Ethynylpyrimidine | Pyrimidine ring instead of pyridazine | Potentially different pharmacological effects |

This table highlights how structural variations influence reactivity and biological activities across different compounds.

Propriétés

IUPAC Name |

3-ethynyl-6-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDQKQRYAKDYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70517610 | |

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77778-20-2 | |

| Record name | 3-Ethynyl-6-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70517610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.